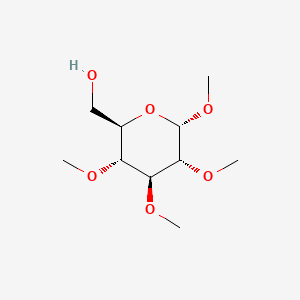
Methyl 2,3,4-tri-O-methyl-a-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside is a glycosylation compound, primarily used in the synthesis of glycosides and glycoconjugates . Its distinct chemical structure makes it a valuable compound in various scientific research fields, including drug delivery systems and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside typically involves the methylation of α-D-glucopyranoside. The process includes the use of methyl iodide and a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production methods for Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to replace the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halides or nucleophiles in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glucopyranosides.
Scientific Research Applications
Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside is widely used in scientific research due to its role in glycosylation processes. Its applications include:
Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cellular glycosylation processes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of various glycosylated products.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside involves its role as a glycosyl donor in glycosylation reactions. It interacts with glycosyltransferases to transfer glycosyl groups to acceptor molecules, forming glycosidic bonds. This process is crucial in the synthesis of glycoconjugates and glycoproteins .
Comparison with Similar Compounds
- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
- Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside
- Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside
Comparison: Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside is unique due to its methylation pattern, which provides specific reactivity and stability compared to its benzylated and benzoylated counterparts. The acetylated derivative, Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside, has different solubility and reactivity properties, making it suitable for different applications .
Properties
Molecular Formula |
C10H20O6 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetramethoxyoxan-2-yl]methanol |
InChI |
InChI=1S/C10H20O6/c1-12-7-6(5-11)16-10(15-4)9(14-3)8(7)13-2/h6-11H,5H2,1-4H3/t6-,7-,8+,9-,10+/m1/s1 |
InChI Key |
JHDALIZZECJEBZ-SPFKKGSWSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)OC)CO |
Canonical SMILES |
COC1C(OC(C(C1OC)OC)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B12836562.png)

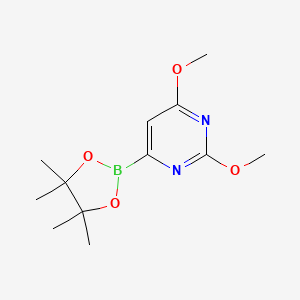
![Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride](/img/structure/B12836578.png)
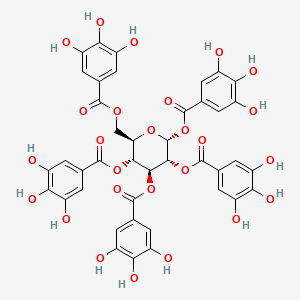

![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12836601.png)
![2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid](/img/structure/B12836608.png)
![[(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B12836610.png)
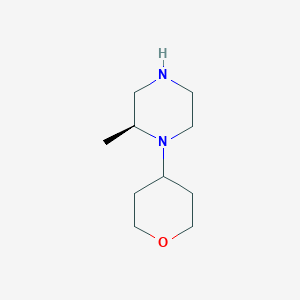
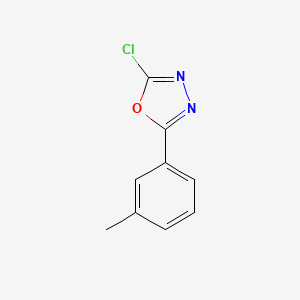
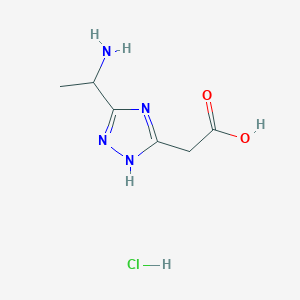
![5-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12836620.png)
